3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone
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Overview
Description
3-methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone is a member of quinazolines.
Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone derivatives, including compounds similar to 3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone, have been synthesized and characterized for potential biological activities. For instance, Párkányi and Schmidt (2000) synthesized new quinazolinone derivatives with the expectation of biological activity, characterized by various spectral analyses (Párkányi & Schmidt, 2000). Similarly, Gürsoy and Terzioğlu (2005) synthesized regioisomeric 4-thiazolidinones and tested them for anticonvulsant activity (Gürsoy & Terzioğlu, 2005).
Antimicrobial Properties
Jatav et al. (2006) explored quinazolinones for antibacterial and antifungal activities, demonstrating efficacy against various bacterial and fungal strains (Jatav, Jain, Kashaw, & Mishra, 2006).
Corrosion Inhibition
Errahmany et al. (2020) investigated the use of quinazolinone derivatives as corrosion inhibitors for mild steel, showing significant efficiency in reducing corrosion in acidic environments (Errahmany et al., 2020).
Analgesic Properties
Osarodion (2023) synthesized quinazolinone derivatives and evaluated their analgesic activity, finding significant pain-relieving effects (Osarodion, 2023).
Chemical Synthesis and Modification
Smith et al. (1996) detailed the lithiation process of quinazolinones, demonstrating the method for creating various substituted derivatives (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Medicinal Chemistry Implications
Tiwary et al. (2016) provided an overview of the role of quinazolinone derivatives in medicinal chemistry, highlighting their potential as medicinal agents due to the stability and versatility of the quinazolinone nucleus (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Anticancer Activity
Joseph et al. (2010) synthesized thiadiazol substituted quinazolin-4-(3H)-ones and assessed their in vitro and in vivo anticancer activities, showing potential effectiveness against cancer cells (Joseph, Pai, Srinivasan, Kedar, Thomas, Jessy, & Singla, 2010).
properties
Product Name |
3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone |
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Molecular Formula |
C15H15N3OS2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-methyl-2-[2-(4-methyl-1,3-thiazol-5-yl)ethylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C15H15N3OS2/c1-10-13(21-9-16-10)7-8-20-15-17-12-6-4-3-5-11(12)14(19)18(15)2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
XDAQJALAKNZBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCSC2=NC3=CC=CC=C3C(=O)N2C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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